
Trifluoropropadiene-1-diazonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoropropadiene-1-diazonium is a diazonium compound characterized by the presence of a trifluoropropadiene group attached to a diazonium ion. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of aryl halides, phenols, and other functional groups through various substitution reactions.
Vorbereitungsmethoden
The synthesis of trifluoropropadiene-1-diazonium typically involves the diazotization of trifluoropropadiene-1-amine. This process includes the reaction of trifluoropropadiene-1-amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) to form the diazonium salt. The reaction is usually carried out at low temperatures to stabilize the diazonium ion.
Industrial production methods for diazonium compounds often involve continuous flow processes to ensure safety and efficiency. For example, the Balz-Schiemann reaction is a well-known method for producing diazonium salts, where an aromatic amine is treated with nitrous acid in the presence of a fluorinating agent like hydrofluoric acid or boron trifluoride .
Analyse Chemischer Reaktionen
Trifluoropropadiene-1-diazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, cyanides, and hydroxides. .
Coupling Reactions: Diazonium compounds can couple with aromatic compounds to form azo compounds, which are useful in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common reagents used in these reactions include copper(I) chloride, copper(I) bromide, potassium iodide, and sodium hydroxide. The major products formed from these reactions depend on the nucleophile used. For example, treatment with copper(I) chloride yields the corresponding aryl chloride .
Wissenschaftliche Forschungsanwendungen
Trifluoropropadiene-1-diazonium has several applications in scientific research:
Wirkmechanismus
The mechanism of action of trifluoropropadiene-1-diazonium involves the formation of a highly reactive diazonium ion, which can undergo various substitution reactionsThe molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Vergleich Mit ähnlichen Verbindungen
Trifluoropropadiene-1-diazonium can be compared with other diazonium compounds such as:
Benzene diazonium chloride: Commonly used in the Sandmeyer reaction to form aryl halides.
Tetrafluoroborate diazonium salts: Used in the Balz-Schiemann reaction for the synthesis of fluorinated aromatic compounds.
Diazomethane: A simpler diazo compound used for methylation reactions.
The uniqueness of this compound lies in its trifluoropropadiene group, which imparts unique reactivity and stability compared to other diazonium compounds .
Eigenschaften
CAS-Nummer |
918108-29-9 |
|---|---|
Molekularformel |
C3F3N2+ |
Molekulargewicht |
121.04 g/mol |
InChI |
InChI=1S/C3F3N2/c4-2(5)1-3(6)8-7/q+1 |
InChI-Schlüssel |
DGHRPPYWOSVDOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C([N+]#N)F)=C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine](/img/structure/B14176073.png)
![Methyl 5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pentanoate](/img/structure/B14176089.png)
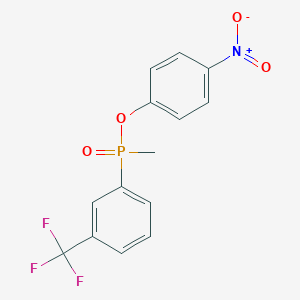
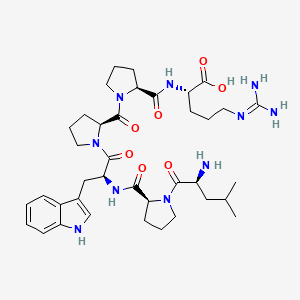
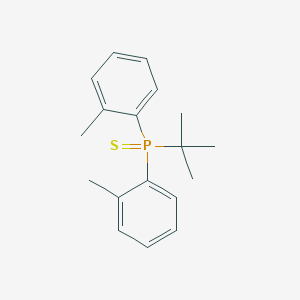
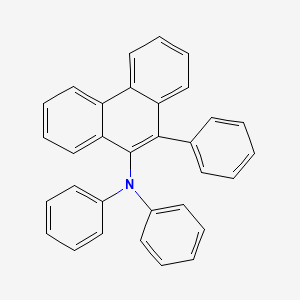
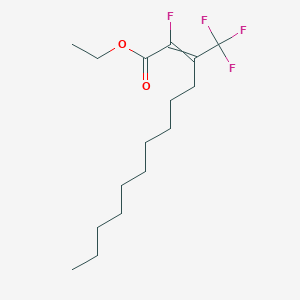
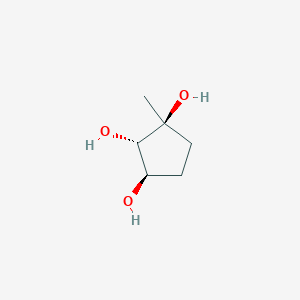
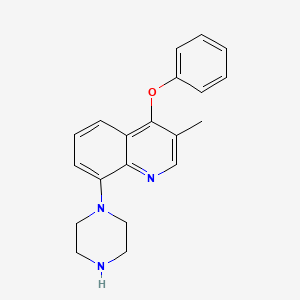
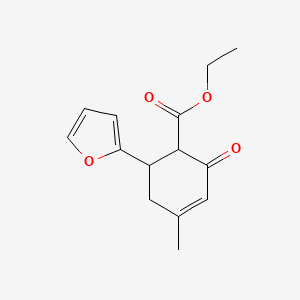
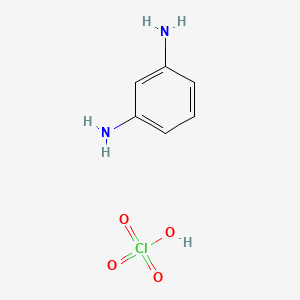
![(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14176156.png)
